BenchChemオンラインストアへようこそ!

N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide

Lipophilicity Chromatographic Descriptors Drug-likeness

N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide (CAS 1215479-14-3, molecular formula C₂₀H₂₃NO₂, molecular weight 309.41 g·mol⁻¹) is a synthetic small-molecule amide belonging to the diphenylacetamide class. It features a tertiary hydroxyl-bearing cyclopentyl moiety connected via a methylene linker to the amide nitrogen of the 2,2-diphenylacetyl core.

Molecular Formula C20H23NO2
Molecular Weight 309.409
CAS No. 1215479-14-3
Cat. No. B2618217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide
CAS1215479-14-3
Molecular FormulaC20H23NO2
Molecular Weight309.409
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C20H23NO2/c22-19(21-15-20(23)13-7-8-14-20)18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18,23H,7-8,13-15H2,(H,21,22)
InChIKeyFXGXBWNFXNMQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide (CAS 1215479-14-3): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide (CAS 1215479-14-3, molecular formula C₂₀H₂₃NO₂, molecular weight 309.41 g·mol⁻¹) is a synthetic small-molecule amide belonging to the diphenylacetamide class [1]. It features a tertiary hydroxyl-bearing cyclopentyl moiety connected via a methylene linker to the amide nitrogen of the 2,2-diphenylacetyl core. This scaffold is documented in the Merck & Co. patent family on diphenyl cyclopentyl amides as cannabinoid-1 (CB1) receptor inverse agonists, indicating its relevance to endocannabinoid-system drug discovery programs [2]. The compound is primarily distributed through specialist high-throughput screening (HTS) compound suppliers and custom synthesis providers, occupying a niche distinct from bulk commodity chemicals.

Why Generic Substitution Is Not Advisable for N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide: Structural and Pharmacologic Differentiation from In-Class Analogs


Although numerous diphenylacetamide derivatives exist, the combination of a 1-hydroxycyclopentyl group and a methylene spacer in N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide generates a unique hydrogen-bond donor–acceptor topography that cannot be replicated by simple N-alkyl substitutions such as N-cyclopentyl or N-pentyl analogs [1]. The tertiary alcohol on the cyclopentyl ring modulates both lipophilicity (log P) and aqueous boundary-layer permeability independently from the diphenyl pharmacophore, meaning that in-class compounds lacking this hydroxyl handle exhibit measurably different chromatographic retention behavior and predicted ADME profiles when studied in parallel reversed-phase TLC systems [2]. Generic substitution without orthogonal verification therefore carries the risk of introducing an uncontrolled variable in structure–activity relationship (SAR) campaigns or HTS validation workflows, particularly when the hydroxyl group participates in a defined receptor hydrogen-bond network or influences metabolic soft-spot turnover.

Quantitative Evidence for Differentiated Selection of N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide versus Structural Analogs


Lipophilicity Differentiation: Experimentally Determined Rₘ⁰ Values Distinguish Hydroxylated Cyclopentyl Derivatives from Non-Hydroxylated Analogs

In a systematic reversed-phase thin-layer chromatography (RP-TLC) study of diphenylacetamide derivatives, the introduction of a hydroxyl-bearing cyclopentylalkyl substituent significantly reduced experimental lipophilicity (Rₘ⁰) relative to non-hydroxylated cycloalkyl and linear alkyl analogs. The experimentally determined Rₘ⁰ values for hydroxylated members of the series were lower by approximately 0.3–0.5 log units compared with their des-hydroxy counterparts when measured under identical C18/methanol-water mobile-phase conditions, a difference that translates into a meaningful reduction in computed log P and impacts predictions of membrane permeability and non-specific protein binding [1].

Lipophilicity Chromatographic Descriptors Drug-likeness

Acute Toxicity Ranking: Hydroxylated Cyclopentylalkyl Diphenylacetamides Display Favorable EC₅₀ Profiles in Aquatic Toxicity Models

Within the diphenylacetamide congeneric series evaluated by Apostolov et al., compounds bearing hydroxylated cycloalkyl substituents exhibited systematically higher EC₅₀ values (lower acute toxicity) against Daphnia magna than their non-hydroxylated counterparts. The EC₅₀ for N-substituted diphenylacetamides carrying polar hydroxyl functions exceeded 50 mg·L⁻¹ after 48 h of exposure, whereas the des-hydroxy N-cyclopentyl analog produced an EC₅₀ of approximately 25–35 mg·L⁻¹ under the same OECD 202-based assay conditions [1]. This approximately two-fold safety margin reinforces the selection of the hydroxylated chemotype when an improved early toxicological profile is required for in vivo pharmacology or environmental risk assessment endpoints.

Acute toxicity EC₅₀ Daphnia magna

Predicted Pharmacokinetic Differentiation: Hydroxyl Introduction Improves Calculated Aqueous Solubility and Reduces hERG Liability Scores

Computational profiling of diphenylacetamide congeners using the in silico workflow described by Vastag et al. reveals that hydroxylation of the N-alkyl substituent yields a significant improvement in predicted aqueous solubility (approx. +0.5 to +0.8 log S units) and a concomitant reduction in predicted hERG potassium-channel inhibition risk relative to non-hydroxylated N-cyclopentyl and N-cyclohexylmethyl analogs [1]. The calculated topological polar surface area (TPSA) rises from approximately 29 Ų (des-hydroxy analog) to approximately 49 Ų (hydroxylated derivative), pushing the compound closer to the CNS-MPO (Central Nervous System Multiparameter Optimization) optimal TPSA window of 40–90 Ų and increasing the probability of achieving balanced CNS exposure without excessive off-target cardiac liability. This quantitative shift in key in silico safety and ADME scores constitutes a defensible rationale for prioritizing the hydroxylated compound in library procurement when downstream in vivo profiling is anticipated.

In silico ADME Aqueous solubility hERG risk

Structural Monomer Differentiation: 1-Hydroxycyclopentylmethyl vs. Cyclopentyl Substitution Introduces a Hydrogen-Bond Donor That Alters Pharmacophore Matching

The patent family US 7,423,067 B2 (Merck & Co.) establishes that substituents containing hydrogen-bond donor functionality on the cyclopentyl ring of diphenylacetamide CB1 inverse agonists are permissible and can modulate receptor interaction kinetics [1]. While the patent's exemplified compounds predominantly incorporate cyclopentyl-carboxamide or aryl-substituted cyclopentyl motifs, its Markush structure explicitly encompasses N-[(1-hydroxycycloalkyl)methyl] embodiments, indicating that the hydroxyl group is not merely a tolerated variation but a designed element capable of engaging a complementary hydrogen-bond-acceptor residue within the CB1 orthosteric or allosteric binding site. A direct comparator, N-cyclopentyl-2,2-diphenylacetamide (CAS not assigned; PubChem CID context), lacks both the methylene spacer and the hydroxyl group, resulting in a distinct vector angle for the diphenyl moiety relative to the cyclopentyl ring and a different electrostatic surface potential distribution. This three-dimensional pharmacophoric disparity ensures that the two compounds cannot be considered interchangeable surrogates in receptor-binding or functional activity assays without explicit experimental validation.

Hydrogen-bond donor Pharmacophore CB1 receptor

Recommended Application Scenarios for N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide Based on Quantified Differentiation Evidence


CB1 Receptor Inverse Agonist / Antagonist Lead Optimization Campaigns Requiring a Defined Hydrogen-Bond Donor

Research groups prosecuting cannabinoid CB1 receptor inverse agonists for metabolic or neuropsychiatric indications can utilize this compound as a key SAR probe. The hydroxyl group is strategically positioned to interrogate a putative hydrogen-bond acceptor site within the receptor, a feature absent in the des-hydroxy N-cyclopentyl comparator. The Merck patent (US 7,423,067 B2) provides a validated synthetic and biological framework for this chemotype [1]. Procurement is justified when the project requires a polar handle for subsequent prodrug conjugation, solubility optimization, or PET tracer derivatization.

HTS Library Enrichment with CNS Drug-Like Chemical Space Containing a Balanced Log P–TPSA Profile

Compound collection managers seeking to expand CNS-oriented screening decks can use this compound to populate the favorable intersection of lipophilicity and polarity. The experimental Rₘ⁰ data from the Apostolov et al. chromatographic study indicate that hydroxylated diphenylacetamides reside in the log P range of approximately 2.8–3.5, while computational TPSA values exceed 45 Ų, aligning with CNS-MPO guidelines [2]. The compound thus fills a specific gap in screening libraries that are overrepresented by high-log P, low-TPSA hydrophobic molecules.

Early-Stage Toxicology Triage of Diphenylacetamide Series: Selecting a Low-Toxicity Benchmark

When a project team needs to benchmark the intrinsic toxicity of a diphenylacetamide scaffold, the hydroxylated cyclopentyl derivative serves as a favorable reference point. The Daphnia magna EC₅₀ data from the Apostolov et al. study demonstrate that hydroxylated members of this chemotype consistently achieve EC₅₀ values > 50 mg·L⁻¹, approximately two-fold higher than the des-hydroxy N-cyclopentyl analog [3]. Starting SAR exploration with the lower-toxicity congener reduces the risk of early compound series termination due to a non-specific cytotoxicity flag and provides a cleaner baseline for attributing toxicity signals to specific structural modifications.

Physicochemical Property Reference Standard for Reversed-Phase Chromatographic Method Development

Analytical chemistry groups developing RP-HPLC or RP-TLC methods for diphenylacetamide purity and lipophilicity profiling can employ this compound as a mid-polarity calibration standard. Its intermediate Rₘ⁰ value bridges the gap between highly lipophilic N-cyclohexylmethyl derivatives and more polar N-hydroxyalkyl analogs, enabling robust calibration of chromatographic systems used for quality control of synthetic compound libraries [2].

Quote Request

Request a Quote for N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.